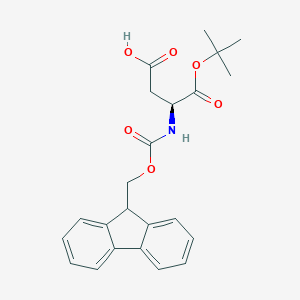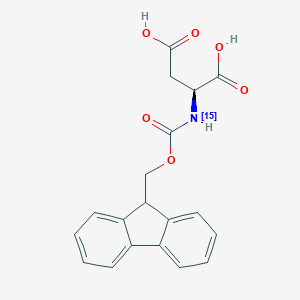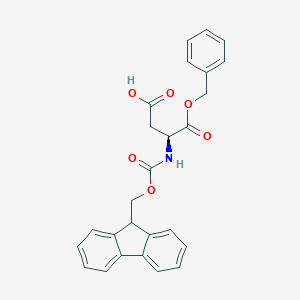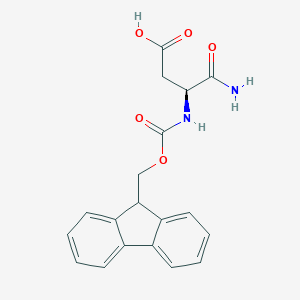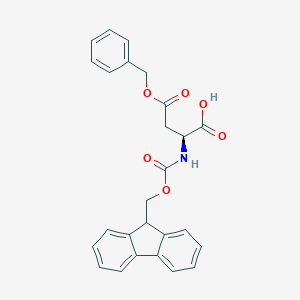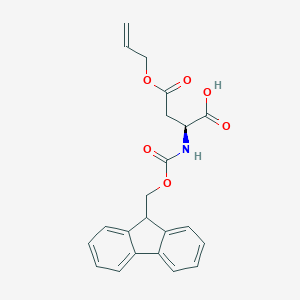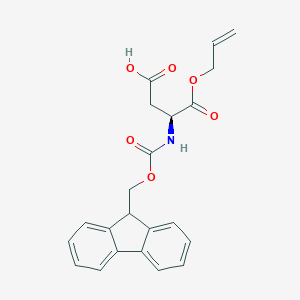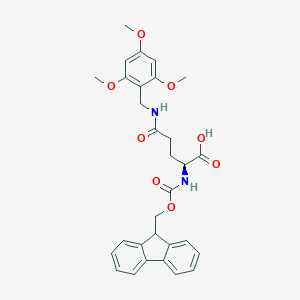
Fmoc-Gln(Tmob)-OH
Overview
Description
“Fmoc-Gln(Tmob)-OH” is a chemical compound with the molecular formula C30H32N2O8 and a molecular weight of 548.58 . It is used in proteomics research and is also used in the synthesis of peptides .
Synthesis Analysis
“this compound” is suitable for Fmoc solid-phase peptide synthesis . It is used as a reagent in the synthesis of peptides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COc1cc (OC)c (CNC (=O)CC [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)c (OC)c1 . The InChI key is ORRRSRMARPWARV-VWLOTQADSA-N .Chemical Reactions Analysis
“this compound” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“this compound” is a white powder . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fmoc-Gln(Tmob)-OH is useful in forming norcystine bridges in peptides, demonstrated in the synthesis of octreotide-amide using the Fmoc-strategy on solid phase. N-Alloc and S-Tmob protections of norcysteine (Ncy) were preferred for Fmoc-strategy over other protected norcysteines like Fmoc-Ncy(tBu)-OH (Samant & Rivier, 2007).
This compound is involved in the solid-phase syntheses of challenging peptides, demonstrating its versatility and importance in peptide synthesis. This study highlights its usage in comparison to other derivatives (Han, Solé, Tejbrant, & Bárány, 1996).
Its application in multiple synthesis methods, like the multipin method, has been explored. This demonstrates the compound's utility in concurrent comparative studies and large-scale peptide synthesis (Bray, Valerio, Dipasquale, Greig, & Maeji, 1995).
The role of this compound in minimizing side reactions during peptide synthesis is significant, particularly in the context of asparagine coupling. This study explored various coupling conditions to mitigate side-chain reactions (Gausepohl, Kraft, & Frank, 2009).
This compound has been used in the solid-phase synthesis of Stat3 inhibitors, showcasing its application in the development of therapeutic agents. The study explored the use of glutamine analogs in inhibitory peptides, indicating the flexibility of this compound in various peptide frameworks (Mandal, Heard, Ren, Chen, & McMurray, 2007).
Its importance in the solid-phase synthesis of peptides with C-terminal Asn and Gln is also noted. This study described a method involving the attachment of Fmoc-asparagine or glutamine to resins, highlighting the compound's utility in peptide chain elongation (Breipohl, Knolle, & Stüber, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fmoc-Gln(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound operates through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides. The compound is used to add a glutamine residue to the growing peptide chain during solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis, preventing it from reacting until it is selectively removed .
Pharmacokinetics
The compound is used in a solid-phase environment, which allows for easy separation of the product from the reaction mixture .
Result of Action
The result of this compound’s action is the successful addition of a glutamine residue to a growing peptide chain during synthesis .
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency and success of the synthesis .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSRMARPWARV-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560368 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120658-64-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






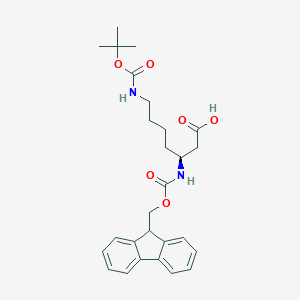
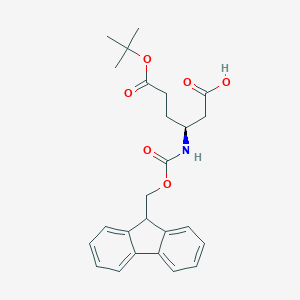

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
